

# L-alpha-Lysophosphatidylcholine, Lauroyl: A Technical Guide for Researchers

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## Compound of Interest

**Compound Name:** *L-alpha-lysophosphatidylcholine, lauroyl*

**Cat. No.:** *B1207832*

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An In-depth Examination of its Properties, Biological Roles, and Experimental Applications

## Abstract

**L-alpha-Lysophosphatidylcholine, lauroyl** (1-Lauroyl-2-hydroxy-sn-glycero-3-phosphocholine), a species of lysophosphatidylcholine (LPC), is a bioactive lipid molecule with significant implications in cellular signaling, membrane dynamics, and various pathological and physiological processes. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its chemical identity, physicochemical properties, and its role in biological systems. Detailed experimental protocols and a summary of its involvement in cellular signaling pathways are presented to facilitate its application in research and therapeutic development.

## Chemical Identity and Properties

**L-alpha-Lysophosphatidylcholine, lauroyl**, is a glycerophospholipid characterized by a glycerol backbone, a choline headgroup, and a single lauroyl (C12:0) acyl chain at the sn-1 position. The absence of an acyl chain at the sn-2 position is a defining feature of lysophospholipids.

## Synonyms and CAS Number

A comprehensive list of synonyms and the Chemical Abstracts Service (CAS) number for **L-alpha-lysophosphatidylcholine, lauroyl** are provided in the table below for clear identification and literature searching.

Identifier Type	Identifier	Citation
CAS Number	20559-18-6	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a> <a href="#">[8]</a> <a href="#">[9]</a> <a href="#">[10]</a> <a href="#">[11]</a> <a href="#">[12]</a> <a href="#">[13]</a> <a href="#">[14]</a> <a href="#">[15]</a>
Primary Synonym	1-Lauroyl-2-hydroxy-sn-glycero-3-phosphocholine	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a> <a href="#">[8]</a> <a href="#">[9]</a> <a href="#">[10]</a> <a href="#">[11]</a> <a href="#">[12]</a> <a href="#">[13]</a> <a href="#">[14]</a> <a href="#">[15]</a>
Other Synonyms	1-Dodecanoyllysolecithin	<a href="#">[2]</a> <a href="#">[7]</a>
12:0 Lyso PC		<a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a> <a href="#">[8]</a> <a href="#">[9]</a> <a href="#">[10]</a> <a href="#">[11]</a> <a href="#">[12]</a> <a href="#">[13]</a> <a href="#">[14]</a> <a href="#">[15]</a>
L- $\alpha$ -Lysophosphatidylcholine, lauroyl		<a href="#">[3]</a> <a href="#">[5]</a> <a href="#">[6]</a>
1-Lauroyl-L- $\alpha$ -phosphorylcholine		<a href="#">[7]</a>
1-Dodecanoyl-sn-glycero-3-phosphocholine		<a href="#">[5]</a> <a href="#">[7]</a> <a href="#">[12]</a>
PC(12:0/0:0)		<a href="#">[1]</a> <a href="#">[15]</a>
LysoFos Choline 12		<a href="#">[6]</a>
C12-Lysophosphatidylcholine		<a href="#">[7]</a>

## Physicochemical Data

The key physicochemical properties of **L-alpha-lysophosphatidylcholine, lauroyl** are summarized in the following table. These properties are crucial for its handling, formulation, and application in experimental settings.

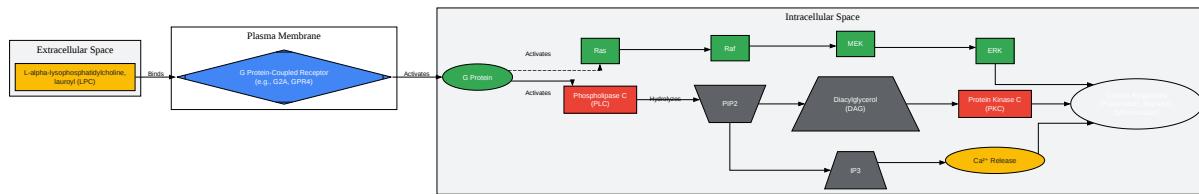
Property	Value	Citation
Molecular Formula	C <sub>20</sub> H <sub>42</sub> NO <sub>7</sub> P	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[9]</a>
Molecular Weight	439.52 g/mol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[5]</a> <a href="#">[6]</a>
Appearance	White to off-white solid/powder	<a href="#">[3]</a> <a href="#">[4]</a>
Purity	>98% to >99%	<a href="#">[1]</a> <a href="#">[5]</a> <a href="#">[9]</a> <a href="#">[15]</a>
Critical Micelle Concentration (CMC) in H <sub>2</sub> O	~0.32 mM	<a href="#">[5]</a>
Storage Temperature	-20°C	<a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[6]</a>

## Biological Activity and Signaling Pathways

Lysophosphatidylcholines, including the lauroyl species, are not merely metabolic intermediates but are now recognized as important signaling molecules. They are produced from phosphatidylcholine by the action of phospholipase A2.[\[16\]](#) LPCs can exert a wide range of biological effects by activating specific G protein-coupled receptors (GPCRs), such as G2A and GPR4, and influencing various downstream secondary messenger pathways.[\[17\]](#)

The interaction of LPC with its receptors can trigger signaling cascades involving Rho-associated kinase (ROCK), diacylglycerol (DAG), inositol 1,4,5-trisphosphate (IP<sub>3</sub>), mitogen-activated protein kinase (MAPK), and changes in intracellular Ca<sup>2+</sup> levels.[\[17\]](#) These pathways regulate fundamental cellular processes including proliferation, migration, survival, and cytoskeletal remodeling.[\[17\]](#)

Specifically, LPC has been shown to induce neuronal differentiation through the activation of the Ras/Raf/MEK/ERK signaling pathway.[\[18\]](#) This highlights its potential role in neurobiology and the development of therapeutics for neurodegenerative conditions.



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**Caption:** General signaling pathway for Lysophosphatidylcholine (LPC).

## Experimental Protocols

**L- $\alpha$ -Lysophosphatidylcholine, lauroyl** is utilized in a variety of experimental settings.

Below are detailed methodologies for its application in cell treatment, lipid uptake assays, and liposome preparation.

## Cell Treatment for Studying Effects on Lipid Order

This protocol describes the treatment of cells with 12:0 Lyso PC to investigate its effects on cell membrane lipid order.

### Materials:

- 1-Lauroyl-2-hydroxy-sn-glycero-3-phosphocholine (12:0 Lyso PC)
- Cell line of interest (e.g., A-549 cells)
- Appropriate cell culture medium

- Phosphate-buffered saline (PBS)
- C-Laurdan for spectral imaging

**Procedure:**

- Culture cells to the desired confluence in a suitable culture vessel.
- Prepare a stock solution of 12:0 Lyso PC in an appropriate solvent (e.g., ethanol or DMSO) and then dilute to the final working concentration (e.g., 5 mM) in cell culture medium.
- Wash the cells with PBS.
- Expose the cells to the 12:0 Lyso PC-containing medium for the desired duration (e.g., 10 minutes) at 37°C.[\[19\]](#)
- For concurrent measurement, add C-Laurdan during the exposure period.
- For post-treatment analysis, wash the cells with PBS to remove the 12:0 Lyso PC.
- Label the cells with C-Laurdan for spectral imaging to assess changes in cell membrane lipid order.[\[19\]](#)

## NBD-Labeled Lipid Uptake Assay

This protocol outlines a method to measure the cellular uptake of lipids using NBD-labeled 12:0 Lyso PC.[\[20\]](#)

**Materials:**

- NBD-labeled 12:0 Lyso PC (12:0 lyso NBD PC)
- Cell line of interest
- Hanks' Balanced Salt Solution (HBSS)
- Fatty acid-free bovine serum albumin (BSA)
- Sodium dithionite

- Tris buffer (0.1 M, pH 10)
- Flow cytometer

**Procedure:**

- Harvest cells at approximately 70% confluence.
- Wash the cells with PBS and then resuspend them in HBSS.
- Equilibrate the cell suspension (e.g.,  $1 \times 10^6$  cells in 500  $\mu$ l) at 37°C for 15 minutes.
- Add an equal volume of 2  $\mu$ M NBD-labeled 12:0 Lyso PC to the cell suspension and incubate at 37°C for the desired time points.
- At each time point, collect an aliquot of the cell suspension and mix with an equal volume of ice-cold HBSS containing 5% fatty acid-free BSA to stop the uptake.
- To quench the fluorescence of non-internalized NBD-phospholipids, add sodium dithionite (10 mM final concentration) in Tris buffer and incubate for 15 minutes prior to analysis.
- Analyze the cell samples by flow cytometry to measure the mean fluorescence intensity per cell, which corresponds to the amount of lipid uptake.

## Preparation of Liposomes Containing Lauroyl Lysophosphatidylcholine

This protocol provides a general method for preparing liposomes, which can be adapted to include 1-lauroyl-2-hydroxy-sn-glycero-3-phosphocholine as a component to modify membrane properties.

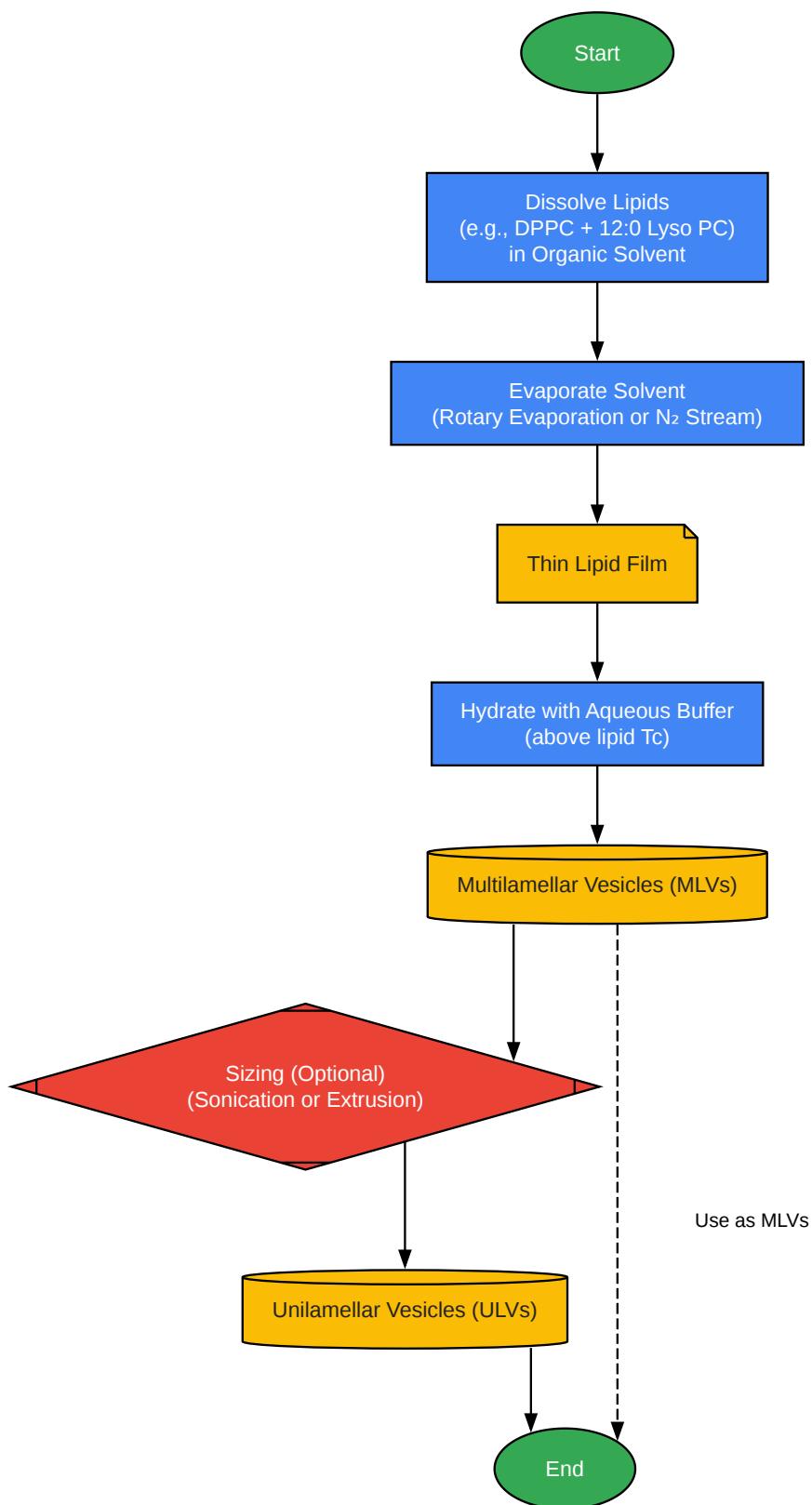
**Materials:**

- Primary phospholipid(s) (e.g., dipalmitoylphosphatidylcholine - DPPC)
- 1-Lauroyl-2-hydroxy-sn-glycero-3-phosphocholine (12:0 Lyso PC)
- Chloroform or a chloroform:methanol mixture

- Hydration buffer (e.g., PBS, Tris buffer)

Procedure:

- Lipid Film Formation:
  - Dissolve the desired lipids (e.g., DPPC and 12:0 Lyso PC at a specific molar ratio) in chloroform or a chloroform:methanol mixture in a round-bottom flask.[21]
  - Remove the organic solvent using a rotary evaporator or a stream of inert gas (e.g., nitrogen or argon) to form a thin lipid film on the wall of the flask.[21]
  - Ensure all solvent is removed by placing the flask under a high vacuum for at least 1-2 hours.
- Hydration:
  - Hydrate the lipid film by adding the aqueous buffer and agitating the flask. The temperature of the buffer should be above the phase transition temperature of the primary lipid.[21] This process forms multilamellar vesicles (MLVs).
- Sizing (Optional):
  - To obtain unilamellar vesicles of a defined size, the MLV suspension can be subjected to sonication or extrusion through polycarbonate membranes of a specific pore size.[21]

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